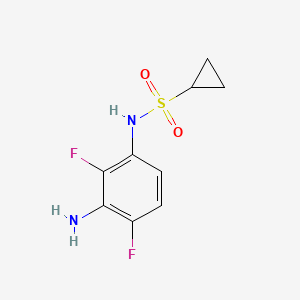![molecular formula C6H12ClNO B13899302 (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride](/img/structure/B13899302.png)
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride is a chemical compound with the molecular formula C7H13NOCl. It is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is often used as an intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and other scientific research fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Epimerization: Under basic conditions, (2S,4R)-4-aminoproline methyl esters undergo epimerization at the α-position.
Lactamization: The epimerized product then undergoes intramolecular aminolysis to form a bridged lactam intermediate.
Hydrolysis and Reduction: The lactam intermediate is hydrolyzed and reduced to yield the desired (1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral ligands for asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a building block for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials .
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane: Another bicyclic compound with similar structural features but different functional groups and properties
(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol: A related compound with an additional oxygen atom in the structure, leading to different reactivity and applications.
Uniqueness
Propiedades
Fórmula molecular |
C6H12ClNO |
|---|---|
Peso molecular |
149.62 g/mol |
Nombre IUPAC |
(1R,4R,5R)-2-azabicyclo[2.2.1]heptan-5-ol;hydrochloride |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-2-5-1-4(6)3-7-5;/h4-8H,1-3H2;1H/t4-,5-,6-;/m1./s1 |
Clave InChI |
LUTVSQCTGHUTOO-RWOHWRPJSA-N |
SMILES isomérico |
C1[C@@H]2C[C@H]([C@H]1CN2)O.Cl |
SMILES canónico |
C1C2CC(C1CN2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


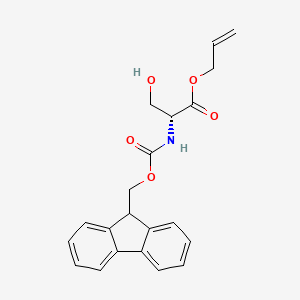

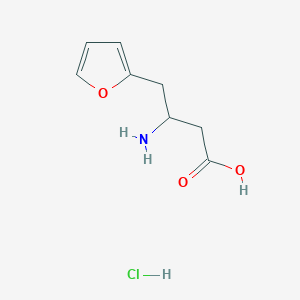
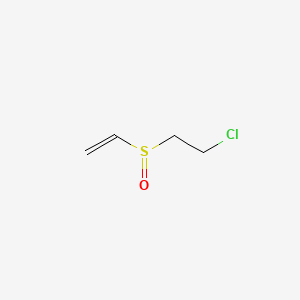
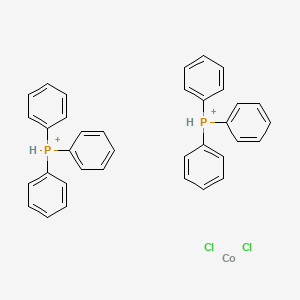
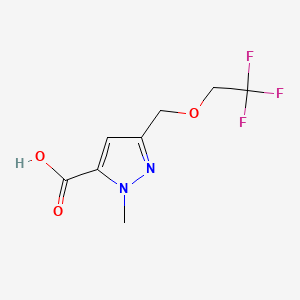


![1-[3-(3-methyl-2H-pyrazolo[3,4-d]pyrimidin-4-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13899286.png)
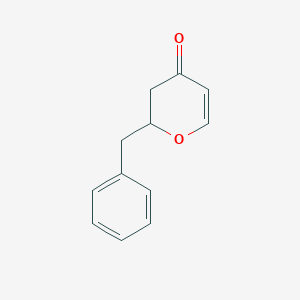
![tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate;hydrochloride](/img/structure/B13899297.png)

